
3-(2-(Methylthio)phenoxy)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Methylthio)phenoxy)pyrrolidine is a complex organic compound featuring a phenoxy group linked to a pyrrolidine ring through a methylthio bridge. This unique structure lends itself to various chemical reactions and applications across multiple fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Synthesis: The synthesis of 3-(2-(Methylthio)phenoxy)pyrrolidine typically begins with the preparation of the phenoxy intermediate. This involves the reaction of 2-bromomethylthiophenol with sodium phenoxide, yielding 2-(methylthio)phenol.
Formation of the Pyrrolidine Ring: The intermediate is then reacted with 1-chloropyrrolidine in the presence of a base such as potassium carbonate, leading to the formation of this compound.
Reaction Conditions: The entire synthesis is usually conducted under inert atmosphere conditions with temperatures ranging from 20°C to 80°C.
Industrial Production Methods
Scale-Up: In industrial settings, the same synthetic route can be scaled up using large reactors, ensuring controlled addition of reagents and effective mixing.
Purification: Purification is typically carried out using column chromatography or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-(2-(Methylthio)phenoxy)pyrrolidine can undergo oxidation reactions where the sulfur atom in the methylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride, focusing on reducing the phenoxy group or the pyrrolidine ring.
Substitution: It participates in nucleophilic substitution reactions, especially at the aromatic ring where the methylthio group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) for reduction.
Nucleophiles: Sodium methoxide, potassium hydroxide for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation.
Reductive Products: Include various alcohols or amines depending on the reduction pathway.
Substituted Derivatives: Phenolic or other nucleophilic groups substituting the methylthio group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in transition metal catalyzed reactions.
Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as a potential inhibitor for various enzymes due to its unique structure.
Medicine
Pharmaceuticals: Explored as a scaffold for developing new therapeutic agents.
Industry
Materials Science: Applied in the development of novel materials due to its unique chemical properties.
Wirkmechanismus
3-(2-(Methylthio)phenoxy)pyrrolidine's activity often involves binding to molecular targets such as enzymes or receptors. The mechanism by which it exerts its effects generally includes:
Molecular Targets: Binding to active sites or allosteric sites on proteins, altering their activity.
Pathways: Modulating signaling pathways within biological systems, affecting biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylthio)phenol: Shares the methylthio group but lacks the pyrrolidine ring.
Pyrrolidine: Lacks the phenoxy group, providing a more simplified structure.
Phenoxy derivatives: Other phenoxy compounds that may or may not contain sulfur or pyrrolidine.
Unique Features
Combined Structure: The presence of both a phenoxy and pyrrolidine ring with a methylthio bridge is relatively unique.
Versatility: This unique structure enables a wide range of chemical reactivity and application.
Eigenschaften
Molekularformel |
C11H15NOS |
|---|---|
Molekulargewicht |
209.31 g/mol |
IUPAC-Name |
3-(2-methylsulfanylphenoxy)pyrrolidine |
InChI |
InChI=1S/C11H15NOS/c1-14-11-5-3-2-4-10(11)13-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 |
InChI-Schlüssel |
RXDSGOXKISNJTO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1OC2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


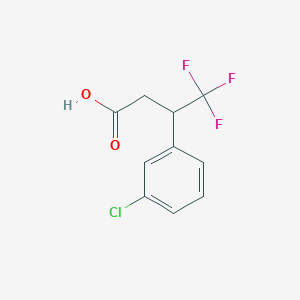
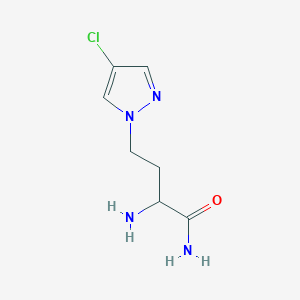
![1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)

![8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15310920.png)
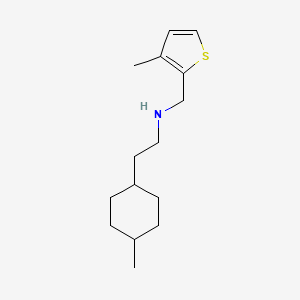
![2-Oxa-5,8-diazaspiro[3.6]decane](/img/structure/B15310938.png)

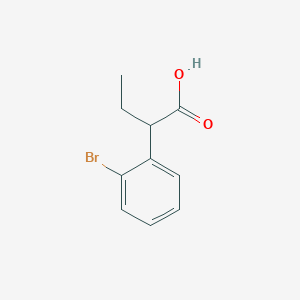
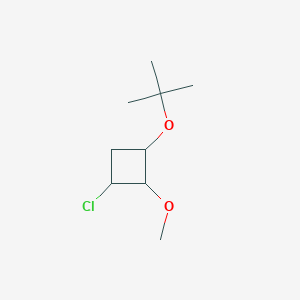
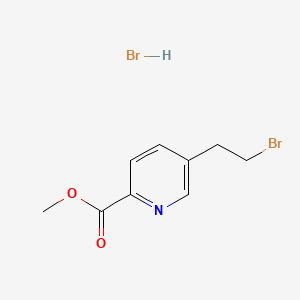
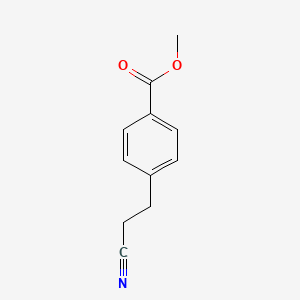

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15310976.png)
